molecular formula C25H34N4O4S B11812254 tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11812254
M. Wt: 486.6 g/mol
InChI Key: QRVJBILNYFTVCW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and a tosylated pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine derivative. This is followed by the introduction of the pyridine ring and the piperazine moiety. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to prevent unwanted side reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H34N4O4S

Molecular Weight

486.6 g/mol

IUPAC Name

tert-butyl 4-[3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H34N4O4S/c1-19-9-11-20(12-10-19)34(31,32)29-14-6-8-22(29)21-7-5-13-26-23(21)27-15-17-28(18-16-27)24(30)33-25(2,3)4/h5,7,9-13,22H,6,8,14-18H2,1-4H3

InChI Key

QRVJBILNYFTVCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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